3-(1-(5-Methylthiophene-2-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione
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Overview
Description
3-(1-(5-Methylthiophene-2-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione: is a complex organic compound featuring a unique combination of functional groups, including a thiophene ring, an azetidine ring, and an oxazolidine-2,4-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(5-Methylthiophene-2-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Azetidine Ring: Starting from a suitable precursor, such as a β-lactam, the azetidine ring can be formed through cyclization reactions under basic conditions.
Introduction of the Thiophene Ring: The 5-methylthiophene-2-carbonyl group can be introduced via a Friedel-Crafts acylation reaction, using 5-methylthiophene and an appropriate acyl chloride.
Formation of the Oxazolidine-2,4-dione Moiety: This step involves the cyclization of an amino alcohol with a diester or a similar compound under acidic or basic conditions to form the oxazolidine-2,4-dione ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups attached to the ring.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Various substituted azetidines
Scientific Research Applications
Chemistry
In chemistry, 3-(1-(5-Methylthiophene-2-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of the thiophene ring suggests possible applications in the development of anti-inflammatory or antimicrobial agents, as thiophene derivatives are known for such activities .
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (OLEDs), due to the electronic properties of the thiophene ring .
Mechanism of Action
The mechanism of action of 3-(1-(5-Methylthiophene-2-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The azetidine ring could provide a rigid scaffold that enhances binding specificity, while the thiophene ring could participate in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-acetylthiophene and 2-bromothiophene share the thiophene ring structure but differ in their functional groups and overall reactivity.
Azetidine Derivatives: Compounds such as azetidine-2-carboxylic acid and 3-azetidinone are structurally similar but lack the thiophene and oxazolidine-2,4-dione moieties.
Oxazolidine-2,4-dione Derivatives: Compounds like oxazolidine-2,4-dione itself and its N-substituted derivatives share the core structure but differ in their substituents.
Uniqueness
The uniqueness of 3-(1-(5-Methylthiophene-2-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione lies in its combination of functional groups, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
3-[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S/c1-7-2-3-9(19-7)11(16)13-4-8(5-13)14-10(15)6-18-12(14)17/h2-3,8H,4-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFQVKDTTGFNCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2CC(C2)N3C(=O)COC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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